molecular formula C8H5ClN2O3 B115646 2-(Chloromethyl)-4-nitro-1,3-benzoxazole CAS No. 143708-26-3

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

Cat. No. B115646
M. Wt: 212.59 g/mol
InChI Key: RTWKRGSOUYVHPR-UHFFFAOYSA-N
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Description

Compounds like “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” belong to a class of organic compounds known as benzoxazoles . Benzoxazoles are aromatic compounds containing a benzene fused to an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of benzoxazoles often involves the cyclodehydration of 2-aminophenols or the condensation of o-aminophenols with carboxylic acids . The exact synthesis process for “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” would depend on the specific reactants and conditions.


Molecular Structure Analysis

Benzoxazoles have a planar structure due to the conjugation of the benzene ring with the oxazole ring. The exact molecular structure of “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with organometallic reagents . The specific reactions of “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” would depend on the reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various analytical techniques .

Scientific Research Applications

Antitumor Agents Targeting DNA Topoisomerases

Research has identified derivatives of benzoxazoles as promising candidates for antitumor agents, particularly targeting human DNA topoisomerases (hTopo I and hTopo IIα). Compounds derived from the benzoxazole scaffold showed potential in inhibiting hTopo IIα, an important target for cancer treatment due to its role in DNA replication and cell division. For instance, certain nitro-substituted benzoxazoles have been synthesized and evaluated for their activity against hTopo IIα, showing more activity than the reference drug etoposide in some cases. These findings highlight the benzoxazole derivatives' potential in anticancer drug development (Karatas et al., 2021).

Precursors for Heterocyclic Compounds Synthesis

Benzoxazoles, including those with chloromethyl and nitro groups, serve as important intermediates in the synthesis of various heterocyclic compounds. These compounds have been explored for their potential in creating new molecules with varied pharmacological activities. The synthesis of such derivatives often involves novel methodologies, including microwave irradiation, to improve efficiency and yield. The versatility of benzoxazole derivatives in chemical syntheses underscores their value in medicinal chemistry and drug discovery processes (Khodot & Rakitin, 2022).

Antimicrobial and Antitubercular Activities

Several studies have reported on the antimicrobial and antitubercular activities of benzoxazole derivatives. These compounds, including nitro-substituted variants, have been synthesized and tested against a range of bacterial and fungal pathogens. Notably, some benzoxazole derivatives exhibited significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, highlighting their potential as novel antimycobacterial agents. The investigation into the antimicrobial properties of these compounds contributes to the search for new therapeutic options for infectious diseases (Kočí et al., 2002).

Molecular Docking and Drug Design

The application of molecular docking and simulation studies to benzoxazole derivatives has provided insights into their mechanism of action, particularly in inhibiting enzymes like DNA topoisomerases. These computational studies help in understanding how these compounds interact at the molecular level with their biological targets, aiding in the rational design of more effective and selective drugs. Such research is crucial in drug development, allowing for the optimization of lead compounds with improved efficacy and safety profiles (Ertan-Bolelli et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on a compound like “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” could include further studies on its synthesis, properties, and potential applications. For example, benzoxazoles have been studied for their potential use in medicinal chemistry, and future research could explore this further .

properties

IUPAC Name

2-(chloromethyl)-4-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWKRGSOUYVHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433777
Record name 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

CAS RN

143708-26-3
Record name 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a RT solution of 2-amino-3-nitrophenol (14.7 g, 95 mmol, 1.0 equiv) in 2-methoxyethylether (136 mL) was added 2-chloro-1,1,1-triethoxyethane (19.1 g, 97.3 mmol, 1.02 equiv) and p-toluene sulfonic acid hydrate (25 mg, 0.13 mmol, 0.2 equiv). The resulting mixture was heate to reflux overnight. After the reaction was cooled to RT, the solvent was removed in vacuo. The solid was suspended in methanol (40 mL), stirred and filtered to provide the desired product as a red solid (3.61 g). The filtrate provided an additional 9.8 g of the title compound through an additional methanol treatment (13.4 g, 98% combined).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

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